Product packaging for 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol(Cat. No.:CAS No. 153635-21-3)

4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol

Cat. No.: B3322799
CAS No.: 153635-21-3
M. Wt: 209.24 g/mol
InChI Key: MMMFMOFBYFUKFL-UHFFFAOYSA-N
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Description

4-[6-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This hybrid molecular structure features a pyridine ring, a common pharmacophore in medicinal chemistry, linked to a tetrahydropyran (oxane) ring. The presence of both a hydroxymethyl group on the pyridine and a hydroxyl group on the tetrahydropyran ring makes this compound a valuable bifunctional intermediate. It is primarily used in research and development for the synthesis of more complex molecules. Its potential applications span across various fields, including use as a building block in pharmaceutical chemistry for drug discovery projects, as a ligand or precursor in catalytic systems, and in materials science for the development of novel organic frameworks. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B3322799 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol CAS No. 153635-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-9-2-1-3-10(12-9)11(14)4-6-15-7-5-11/h1-3,13-14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFMOFBYFUKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC(=N2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. ox.ac.uk For 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol, the most logical primary disconnection is the carbon-carbon bond between the pyridine (B92270) and oxane rings. This disconnection simplifies the target molecule into two more manageable synthons: a pyridine-based nucleophile and an oxane-based electrophile.

Disconnection C(pyridine)-C(oxane): This bond cleavage leads to two key synthons:

Synthon A: A 6-(hydroxymethyl)pyridin-2-yl anion. A practical chemical equivalent for this synthon would be a 2-lithiated or 2-Grignard reagent derived from a protected 2-halopyridine, such as 2-bromo-6-((tert-butyldimethylsilyl)oxy)methyl)pyridine.

Synthon B: An oxan-4-yl cation stabilized by the tertiary hydroxyl group. The corresponding reagent for this electrophilic synthon is tetrahydropyran-4-one (oxan-4-one).

The forward synthesis would, therefore, involve the preparation of a protected 6-(hydroxymethyl)-2-lithiopyridine and its subsequent reaction with tetrahydropyran-4-one, followed by deprotection to yield the final product. An important consideration in this approach is the choice of protecting groups for the hydroxymethyl functionality to ensure compatibility with the organometallic reagent. ox.ac.uk

A secondary disconnection strategy could involve breaking the C-O and C-C bonds within the oxane ring itself, suggesting a pyran annulation approach where the pyridine moiety is already appended to one of the fragments. amazonaws.comnih.gov

Development of Novel Synthetic Pathways

Building on the retrosynthetic blueprint, several forward synthetic pathways can be devised, including those that leverage modern synthetic reactions for increased efficiency and novelty.

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules from simple precursors in a single step, adhering to principles of atom and step economy. nih.gov The synthesis of substituted 4H-pyrans via MCRs is well-documented. nih.govnih.govscielo.br A hypothetical MCR for assembling the core structure of the target compound could involve the condensation of three or more components.

For instance, a one-pot reaction could be designed using:

An aldehyde containing the pyridine nucleus (e.g., 6-formyl-2-pyridinecarboxylic acid ester).

An active methylene (B1212753) compound such as malononitrile (B47326) or an acetoacetate (B1235776) derivative. nih.govresearchgate.net

A third component to complete the oxane ring.

These reactions are often catalyzed by simple and environmentally benign catalysts, such as triethylamine (B128534) or dodecyl benzenesulfonic acid (DBSA), and can sometimes be performed in green solvents like water or ethanol, or even under solvent-free conditions. nih.govscielo.brresearchgate.net The initial product of such an MCR would likely be a highly functionalized 4H-pyran, which would then require subsequent reduction and functional group manipulations to arrive at the target structure of this compound.

While the target molecule this compound is achiral, the principles of stereoselective synthesis are crucial for constructing the substituted oxane ring with defined stereochemistry, which would be essential for analogues with additional substituents. The synthesis of 2,6-disubstituted tetrahydropyrans often yields a mixture of cis and trans isomers.

Advanced methods allow for the enantioselective synthesis of substituted pyrans. nih.gov One such process involves the convergent union of two different aldehydes with a silyl-stannane reagent. nih.gov This sequence can be initiated by a catalytic asymmetric allylation of an aldehyde using a BINOL-titanium (BITIP) catalyst to generate a nonracemic hydroxy allylsilane. nih.gov This intermediate can then undergo an intramolecular cyclization, such as a Prins reaction, to form the tetrahydropyran (B127337) ring with high stereocontrol. nih.gov Adapting this methodology would allow for the synthesis of chiral derivatives of the target compound, providing access to a broader chemical space for potential applications.

Functional Group Interconversions and Derivatization Approaches

Functional group interconversion (FGI) is a key strategy for modifying a core scaffold to produce a library of related compounds. ox.ac.ukorganic-chemistry.org The two hydroxyl groups in this compound are prime sites for derivatization.

Derivatization of the Hydroxymethyl Group: The primary alcohol on the pyridine ring can be oxidized to an aldehyde or a carboxylic acid. The aldehyde can then participate in reactions such as reductive amination or Wittig reactions. The carboxylic acid can be converted to esters or amides. A convenient method for synthesizing hydroxymethyl derivatives from corresponding bromomethyl compounds involves treatment with silver acetate (B1210297) followed by hydrolysis. researchgate.net

Derivatization of the Tertiary Alcohol: The tertiary alcohol on the oxane ring is less reactive but can undergo reactions such as O-alkylation or O-acylation under appropriate conditions. researchgate.net Dehydration of this alcohol could lead to a tetrahydropyran-alkene derivative, which serves as a versatile intermediate for further functionalization.

Protection Strategies: Selective protection of one or both hydroxyl groups is often necessary to achieve regioselective derivatization. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, can be employed.

An example of derivatization is the synthesis of O-substituted derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one, where various alkyl and acyl groups were introduced onto the hydroxymethyl moiety. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

To ensure a synthetic route is practical and scalable, optimization of reaction conditions is critical. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and purity while minimizing reaction time and by-product formation. beilstein-journals.org

For the key C-C bond-forming step between the pyridine and oxane fragments, several conditions can be explored. The choice of base and solvent can significantly impact the efficiency of lithiation and the subsequent nucleophilic addition.

Table 1: Hypothetical Optimization of the Grignard Reaction for Intermediate Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF-78 to 25465
2Diethyl Ether-78 to 25458
3Dioxane0 to 25645
4Toluene0 to 25630
5THF-78275

This table represents a hypothetical optimization study for the reaction of a 2-pyridyl Grignard reagent with tetrahydropyran-4-one.

Studies on the synthesis of related pyridone structures have shown that the choice of base (e.g., K₂CO₃ vs. KOH) and solvent can dramatically affect the outcome. researchgate.net Similarly, in O-alkylation reactions, the combination of base and solvent is crucial for achieving high chemoselectivity and yield. nih.gov Microwave irradiation has also been shown to accelerate reactions and improve yields in some cases. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. For the synthesis of this compound, several green strategies can be implemented.

Biocatalysis: The synthesis of the 2,6-bis(hydroxymethyl)pyridine precursor can be achieved using whole-cell biocatalysis. ethz.ch This enzymatic approach uses a xylene monooxygenase to hydroxylate the methyl groups of 2,6-lutidine, avoiding the use of harsh, stoichiometric oxidizing agents like potassium permanganate (B83412) and reducing agents like sodium borohydride (B1222165) that are used in traditional chemical routes. ethz.ch This method offers high selectivity and operates under mild, aqueous conditions.

Aqueous and Catalytic Reactions: Employing water as a solvent is a key green chemistry principle. Many MCRs for the synthesis of pyran derivatives can be performed in water, often with the aid of a surfactant catalyst like DBSA, which can form a microemulsion system to facilitate the reaction. nih.govscielo.br

Atom Economy: MCRs are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. nih.gov

Reusable Catalysts: The use of heterogeneous or reusable catalysts is another green approach. nih.gov These catalysts can be easily separated from the reaction mixture and reused for multiple cycles, reducing cost and waste. scielo.br

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and efficient.

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopic Analysis (e.g., 2D NMR for connectivity and conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule with the complexity of 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.

¹H NMR Spectroscopy: This experiment would identify all the unique proton environments in the molecule. The chemical shifts would indicate the electronic environment of the protons (e.g., aromatic vs. aliphatic), the integration would provide the ratio of protons in each environment, and the coupling patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: This would determine the number of unique carbon atoms and their chemical environments. The chemical shifts would differentiate between sp³, sp², aromatic, and alcohol/ether carbons.

Without experimental data, a hypothetical NMR data table cannot be generated.

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the molecular formula (C₁₂H₁₇NO₃ for the neutral compound), distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: By employing techniques like tandem mass spectrometry (MS/MS), the molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic pathways for specific functional groups. Analyzing these fragments helps to confirm the presence of the hydroxymethylpyridine and the oxanol (B1615354) moieties.

A representative data table for HRMS would require experimental results.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography offers the most definitive structural information by providing a precise three-dimensional map of the atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would confirm:

The exact atomic connectivity.

Precise bond lengths and angles.

The conformation of the oxane ring (e.g., chair, boat).

The relative orientation of the pyridine (B92270) and oxane rings.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl groups.

A crystallographic data table would typically include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. In the absence of an experimental crystal structure, this data cannot be provided.

Chiroptical Spectroscopy for Absolute Configuration Assignment

The 4-position of the oxane ring in this compound is a stereocenter. If the compound were synthesized as a single enantiomer, chiroptical techniques would be necessary to determine its absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can often be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for each enantiomer.

Optical Rotatory Dispersion (ORD): This method measures the rotation of plane-polarized light as a function of wavelength and can also be used for stereochemical assignment.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For derivatives of pyridine (B92270) and pyran, DFT calculations are commonly used to optimize the molecular geometry and to determine electronic properties. nih.govscifiniti.com A DFT study of 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol would typically be performed using a basis set like 6-311++G(d,p) to accurately model its structure. researchgate.net

Such calculations would provide insights into the distribution of electron density, highlighting the electronegative regions around the oxygen and nitrogen atoms. The resulting data would include optimized bond lengths and angles, which could be compared with experimental data if available. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. scifiniti.com

Table 1: Predicted Parameters from DFT Analysis

Parameter Predicted Information Relevance
Optimized Geometry 3D coordinates of each atom, bond lengths, bond angles, and dihedral angles. Provides the most stable structure of the molecule.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule.

The rotational freedom around the single bonds in this compound, particularly the bond connecting the pyridine and oxane rings and the hydroxymethyl group, allows for multiple conformations. A conformer analysis would identify the different spatial arrangements of the atoms and their relative stabilities. researchgate.net By calculating the potential energy surface, the global minimum energy conformer, representing the most stable form of the molecule, can be identified. This analysis is crucial for understanding how the molecule might orient itself when interacting with other molecules or biological targets.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interfacial Studies

While quantum chemical calculations are often performed in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing a more realistic representation of its dynamics in a biological environment. An MD simulation of this compound in water would reveal how the solvent molecules arrange themselves around the solute and how the molecule's conformation changes over time. These simulations can also be used to study the behavior of the molecule at interfaces, such as a lipid bilayer, which is pertinent for predicting its ability to cross cell membranes.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of the compound. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. scifiniti.comnih.gov For instance, the vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum, helping to assign specific vibrational modes to the functional groups within the molecule. Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

Table 2: Predicted Spectroscopic Data

Spectroscopy Type Predicted Data Application
Infrared (IR) Vibrational frequencies and intensities. Assignment of functional groups (e.g., O-H, C-N, C-O stretches).
NMR Chemical shifts (¹H and ¹³C). Structural elucidation and confirmation.

Molecular Docking and Binding Energy Calculations with Biomolecular Targets (in vitro mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.govmdpi.com For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator.

The process involves placing the ligand (the compound) into the binding site of a protein and calculating a score that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein can be visualized and analyzed. ijpbs.com Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative prediction of the binding affinity.

Table 3: Example of Molecular Docking Output

Parameter Description Significance
Binding Affinity (kcal/mol) An estimation of the strength of the interaction between the ligand and the target protein. A lower value generally indicates a stronger binding.
Intermolecular Interactions Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces. Elucidates the key residues and forces responsible for binding.

Molecular Interactions and Mechanistic Biological Investigations in Vitro

Ligand-Receptor Binding Studies (using recombinant proteins)

There is no available data from studies investigating the binding affinity of 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol to any specific recombinant protein receptors.

Enzyme Inhibition Kinetics and Mechanism of Action (cell-free systems)

No information has been published regarding the ability of this compound to inhibit any enzymes. Consequently, data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) and mechanism of action in cell-free systems are not available.

Investigation of Protein-Compound Interactions via Biophysical Methods (e.g., SPR, ITC)

There are no reports of biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), being conducted to characterize the direct interaction between this compound and any protein targets.

Elucidation of Molecular Pathways and Cellular Mechanisms (in vitro)

Due to the absence of target identification and primary activity screening data, no research has been published that elucidates the molecular pathways or cellular mechanisms that might be modulated by this compound in vitro.

Advanced Analytical Methodologies

Development of Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the determination of purity and for the isolation of 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC):

A robust HPLC method for the purity assessment of this compound would typically employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The method parameters would be optimized to achieve a good resolution between the main compound and any related substances. A patent for a structurally similar compound, (2R-trans)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1H-pyrrole-3-carboxamide, describes a reversed-phase HPLC method that can be adapted for the analysis of this compound google.com.

A representative HPLC method for purity analysis is detailed in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
This table presents a hypothetical HPLC method for the purity assessment of this compound based on common practices for similar pyridine (B92270) derivatives.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

The structure of this compound contains a chiral center at the C4 position of the oxane ring. Therefore, the compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of chiral compounds, including those with pyridine moieties. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase.

A potential chiral HPLC method for the separation of the enantiomers of this compound is outlined below.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
This table outlines a potential chiral HPLC method for the enantiomeric separation of this compound, drawing from established methods for similar chiral heterocyclic compounds.

High-Resolution Mass Spectrometry in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural elucidation of this compound, especially in complex matrices. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers coupled with liquid chromatography (LC-HRMS) provide high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments.

The fragmentation pattern of this compound under electrospray ionization (ESI) would be expected to show characteristic losses. Common fragmentation pathways for pyridine derivatives often involve cleavage of the side chains. nih.govresearchgate.net For the target compound, this could include the loss of the hydroxymethyl group, loss of water from the tertiary alcohol on the oxane ring, and cleavage of the bond between the pyridine and oxane rings.

A study on the fragmentation of prazoles, which contain a pyridine moiety, showed that homolytic and heterolytic fragmentations often occur near the linker between the aromatic rings. nih.gov A similar behavior could be expected for this compound.

A table of expected HRMS fragment ions is provided below.

m/z (calculated)Proposed Fragment
226.1125[M+H]⁺
208.1019[M+H - H₂O]⁺
195.0941[M+H - CH₂OH]⁺
177.0835[M+H - H₂O - CH₂OH]⁺
122.0600[C₇H₈NO]⁺ (hydroxymethylpyridine moiety)
106.0651[C₆H₆NO]⁺ (pyridine-2-carbaldehyde-like fragment)
This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation pathways of similar chemical structures.

Spectroscopic Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative analysis of this compound in bulk form or in simple formulations. The pyridine ring system exhibits characteristic UV absorption. The absorption maximum for pyridine itself is around 254 nm. nih.govscirp.org The presence of the hydroxymethyl substituent may cause a slight shift in the absorption maximum.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of the analyte in a sample can then be determined from its absorbance using the calibration curve. The method would need to be validated for linearity, accuracy, precision, and specificity according to established guidelines. nih.govresearchgate.netnih.govresearchgate.netmurdoch.edu.au

A summary of a potential quantitative UV-Vis spectrophotometric method is given below.

ParameterSpecification
Instrument UV-Visible Spectrophotometer
Solvent Methanol or Ethanol
Wavelength (λmax) Approximately 255 nm (to be determined experimentally)
Calibration Range e.g., 1-20 µg/mL
Validation Parameters Linearity (R² > 0.999), Accuracy (e.g., 98-102% recovery), Precision (RSD < 2%)
This table describes a potential UV-Vis spectrophotometric method for the quantitative analysis of this compound.

NMR-based Metabolomics and Flux Analysis (in non-human biological systems)

Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful technique for studying the metabolic fate of xenobiotics in biological systems. nih.govnih.gov In a non-human biological system, such as in vitro cell cultures or in vivo animal models, NMR can be used to identify and quantify metabolites of this compound. This approach provides a global, unbiased view of the metabolic changes induced by the compound.

For such a study, a biological system would be exposed to the compound, and then samples (e.g., cell extracts, urine, plasma) would be analyzed by high-resolution NMR spectroscopy, typically ¹H NMR. The resulting spectra would be compared to control samples to identify signals corresponding to the parent compound and its metabolites. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in elucidating the structures of the novel metabolites.

While no specific NMR-based metabolomics studies on this compound are publicly available, studies on other xenobiotics provide a framework for how such an analysis would be conducted. nih.govnih.gov The data obtained would be crucial for understanding the biotransformation pathways of the compound, which could include oxidation, reduction, hydrolysis, and conjugation reactions.

A hypothetical workflow for an NMR-based metabolomics study is presented below.

StepDescription
1. Dosing Administration of this compound to a non-human biological system (e.g., rat model or liver cell culture).
2. Sample Collection Collection of biological samples (e.g., urine, plasma, cell extracts) at various time points.
3. Sample Preparation Minimal preparation, often involving buffering and addition of a D₂O lock signal.
4. NMR Data Acquisition Acquisition of ¹H and 2D NMR spectra on a high-field NMR spectrometer.
5. Data Analysis Spectral processing, peak picking, and multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant changes in the metabolome.
6. Metabolite Identification Structural elucidation of new metabolites using 2D NMR and comparison to spectral databases.
This table outlines a general workflow for an NMR-based metabolomics study of this compound in a non-human biological system.

Potential Applications As Chemical Probes or Ligands

Application as a Ligand in Catalysis

The structure of 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol is well-suited for applications in catalysis, where it can function as a multidentate ligand for various metal centers. Pyridine-based ligands are fundamental in coordination chemistry and are used to create catalysts for a wide array of organic transformations. acs.orgosti.gov The title compound possesses a central pyridine (B92270) nitrogen atom and two hydroxyl groups (one primary, one tertiary), which can act as N,O,O'-tridentate or N,O-bidentate coordination sites.

The 2,6-disubstituted pyridine motif is a classic "pincer" ligand framework that can enforce specific geometries (e.g., meridional) on a metal center, thereby influencing the selectivity and activity of the resulting catalyst. nih.govacs.org For instance, cobalt complexes with bis(imino)pyridine pincer ligands have been successfully used for the α-alkylation of nitriles. acs.org Similarly, 2-hydroxy-pyridine derivatives have been used to synthesize Group 4 metal alkoxides for use as catalysts. osti.gov The combination of a soft pyridine donor with hard oxygen donors in this compound makes it a potentially adaptable ligand for various transition metals used in catalysis, including rhodium and iridium, which are known to catalyze reactions like reductive hydroxymethylation of pyridines. rsc.orgnih.gov The specific stereochemistry of the oxane ring could also introduce chirality to the metal complex, opening possibilities for asymmetric catalysis.

Use as a Building Block in Materials Science (e.g., Liquid Crystals, Polymers)

The bifunctional nature of this compound, conferred by its two hydroxyl groups, makes it a candidate for use as a monomer in polymerization reactions. These hydroxyl groups can react with other monomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The incorporation of the rigid pyridine ring and the saturated oxane ring into a polymer backbone would influence the material's thermal and mechanical properties. Nitrogen-containing heterocycles are known to be valuable components in functional materials. rsc.org

Pyridine-based units are utilized in the synthesis of advanced materials, including polymers with specific electronic or supramolecular properties. acs.org The tetrahydropyran (B127337) (oxane) motif is also a key structural component in many complex molecules and can influence properties like solubility and intermolecular interactions. wikipedia.orgresearchgate.net While direct studies on the use of this compound in liquid crystals or specific polymers are not prominent, its structural components are found in various advanced materials. The defined geometry and potential for hydrogen bonding could be exploited to create ordered structures relevant to materials science.

Development as a Chemical Probe for Mechanistic Biological Studies

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of biologically active natural products and approved pharmaceuticals, including anticancer agents and treatments for metabolic disorders. chemicalbook.compharmablock.com Medicinal chemists often use the THP motif as a bioisosteric replacement for cyclohexyl or acyclic ether groups to improve pharmacokinetic properties such as solubility and metabolic stability. pharmablock.com The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors. pharmablock.com

Similarly, the pyridine ring is a key component in many pharmaceuticals. rsc.org The combination of these two moieties in this compound results in a molecule with potential for biological activity. For example, a series of pyrazole (B372694) derivatives containing a tetrahydropyran unit and a pyridine-4-oxy linker were identified as potent inhibitors of the ALK5 receptor, which is implicated in cancer and fibrosis. nih.gov Another study on p38 MAP kinase inhibitors involved a complex heterocyclic structure containing a hydroxymethyl-tetrahydropyrimidine core. nih.gov Given these precedents, this compound or its derivatives could be developed as chemical probes to study the structure and function of related biological targets, or as scaffolds for the discovery of new therapeutic agents.

Role in Supramolecular Chemistry and Self-Assembly

Pyridine-based ligands are cornerstones in the field of supramolecular chemistry, where they are extensively used in coordination-driven self-assembly to construct complex, well-defined architectures. rsc.orgmdpi.com The pyridine nitrogen provides a strong, directional coordination site for metal ions, while other functional groups can guide the assembly process through weaker interactions like hydrogen bonding and π-stacking. rsc.orgresearchgate.net

The structure of this compound is ideally suited for this purpose. The pyridine nitrogen can coordinate to a metal center, and the two hydroxyl groups can participate in extensive hydrogen-bonding networks. rsc.org This dual functionality allows the molecule to act as a versatile building block for creating metallo-supramolecular structures such as discrete molecular cages, metallacycles, or extended coordination polymers. rsc.org The introduction of bulky substituents or specific functional groups onto ligands is a known strategy to control the final architecture of the self-assembled product, for instance, favoring the formation of large organic cages. acs.org By linking metal ions, molecules of this compound could self-assemble into higher-order structures, a process that is central to the design of functional materials for catalysis, sensing, or gas storage. rsc.orgmdpi.com

Conclusion and Future Research Directions

Summary of Academic Research Achievements and Compound Properties

A thorough review of scientific literature and chemical databases indicates that there are no specific academic research achievements or documented properties for the compound 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol. While research exists for compounds containing either a pyridine (B92270) ring with a hydroxymethyl group or an oxane-4-ol structure, the specific combination represented by the target compound is not described in the available resources. For instance, studies on various substituted pyrans and pyridines focus on their synthesis and potential biological activities, but none correspond to the exact structure of this compound.

Identification of Remaining Scientific Challenges and Research Gaps

The primary and most significant research gap is the very existence of any scientific data on this compound. The challenges are therefore fundamental, beginning with the need for a validated synthetic route to produce the compound. Without a method of synthesis, no further studies on its properties, reactivity, or potential applications can be undertaken. The complete absence of this compound from the scientific literature represents a total research gap.

Prospects for Future Exploration in Synthetic Chemistry and Chemical Biology

Given the novelty of this compound, future exploration would need to commence with its initial synthesis. Synthetic chemists could devise novel strategies for its creation, potentially involving the coupling of a suitable pyridine derivative with an oxane-based precursor.

Should the synthesis be successful, the field of chemical biology would then have the opportunity to investigate its properties for the first time. Initial screening could explore its potential as a scaffold in medicinal chemistry, leveraging the combined structural features of the pyridine and oxane rings. The hydroxymethyl and hydroxyl groups offer potential sites for further functionalization, allowing for the creation of a library of related compounds for biological screening.

Implications for Broader Chemical Science Domains

The potential implications of this compound for the broader chemical sciences are currently speculative. If the compound can be synthesized and is found to possess interesting properties (e.g., catalytic activity, unique photophysical characteristics, or biological efficacy), it could open new avenues of research. Its structural complexity and the presence of multiple functional groups could make it a valuable building block in the synthesis of more complex molecules. However, until the compound is synthesized and characterized, its impact remains a matter of theoretical consideration.

Q & A

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Conduct phased solubility tests (USP method) in buffers (pH 1–10) and solvents (DMSO, ethanol). notes missing physicochemical data, so experimental determination is essential. If literature conflicts arise (e.g., water solubility in vs. hydrophobicity in ), validate via HPLC retention times or partition coefficient (logP) measurements .

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4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.